2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
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Overview
Description
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is a brominated derivative of pyrrolopyridine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound to its less halogenated counterparts.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-oxide.
Reduction: Reduced derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-hydride.
Substitution: Substituted derivatives such as 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-cyanide.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride is compared with other similar compounds such as:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: The parent compound without the bromine atom.
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A chlorinated derivative.
2-iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: An iodinated derivative.
These compounds share structural similarities but differ in their halogen atoms, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C7H8BrClN2 |
---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-2-1-5-3-9-4-6(5)10-7;/h1-2,9H,3-4H2;1H |
InChI Key |
KEIGNBCLDJLYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Br.Cl |
Origin of Product |
United States |
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